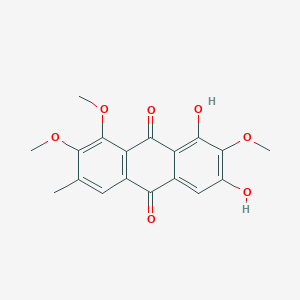
6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone is an anthraquinone derivative known for its biological activity as an α-glucosidase inhibitor. This compound can be isolated from the seeds of Cassia obtusifolia, a plant commonly used in traditional medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anthraquinone derivatives.
Methoxylation: Introduction of methoxy groups at positions 1, 2, and 7 using methanol and a suitable catalyst.
Hydroxylation: Hydroxyl groups are introduced at positions 6 and 8 through a hydroxylation reaction using hydrogen peroxide or other oxidizing agents.
Methylation: The methyl group is introduced at position 3 using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Cassia obtusifolia seeds, followed by purification using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the anthraquinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Formation of anthraquinone-2-carboxylic acid.
Reduction: Formation of 6,8-dihydroxy-1,2,7-trimethoxy-3-methylhydroquinone.
Substitution: Formation of halogenated or nitrated anthraquinone derivatives.
Applications De Recherche Scientifique
6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of α-glucosidase. By binding to the active site of the enzyme, it prevents the breakdown of carbohydrates into glucose, thereby reducing postprandial blood glucose levels . This mechanism is particularly beneficial in the management of diabetes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Emodin: Another anthraquinone derivative with similar α-glucosidase inhibitory activity.
Chrysophanol: Known for its anti-inflammatory and antioxidant properties.
Aloe-emodin: Exhibits laxative effects and is used in traditional medicine.
Uniqueness
6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone is unique due to its specific substitution pattern, which enhances its α-glucosidase inhibitory activity compared to other anthraquinones .
Propriétés
IUPAC Name |
1,3-dihydroxy-2,7,8-trimethoxy-6-methylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-7-5-8-12(18(25-4)16(7)23-2)14(21)11-9(13(8)20)6-10(19)17(24-3)15(11)22/h5-6,19,22H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKCOBIESULRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1OC)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
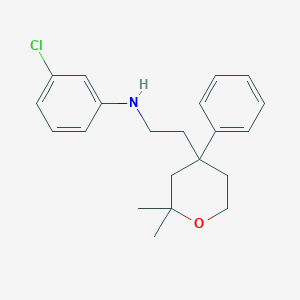


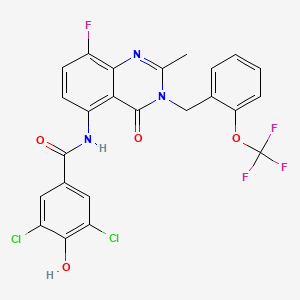
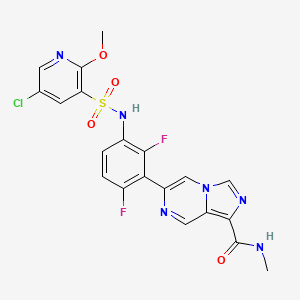

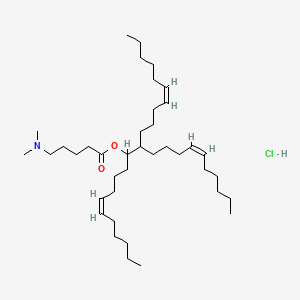

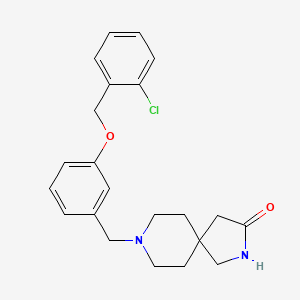

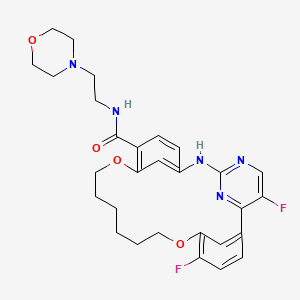
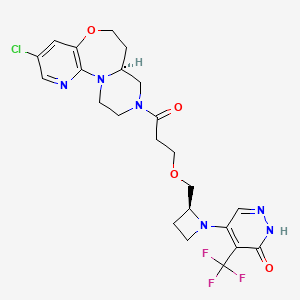
![(1S,11S,12S,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one](/img/structure/B15137569.png)

